(2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid
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Overview
Description
The compound (2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid is a highly complex molecule with a wide range of applications in scientific research. This compound is notable for its intricate structure, which includes multiple chiral centers, various functional groups, and a large number of atoms. Its unique configuration and properties make it a subject of interest in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically begins with the preparation of smaller building blocks, which are then assembled through a series of condensation, protection-deprotection, and coupling reactions. Key reagents used in these steps include amino acids, protecting groups, and coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound is challenging due to its complexity. It often requires advanced techniques such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis with extensive purification steps. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the progress of the synthesis and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl and phenyl groups can be oxidized under specific conditions.
Reduction: Certain functional groups, such as carbonyls, can be reduced to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system to study complex molecular interactions and reaction mechanisms. Its intricate structure provides a challenging test case for new synthetic methods and analytical techniques.
Biology
In biology, the compound is often used to investigate protein-ligand interactions, enzyme activity, and cellular signaling pathways. Its multiple functional groups allow it to interact with various biological targets, making it a valuable tool in biochemical research.
Medicine
In medicine, this compound has potential applications in drug development and therapeutic interventions. Its ability to bind to specific molecular targets makes it a candidate for the design of new pharmaceuticals.
Industry
In industry, the compound is used in the development of advanced materials and nanotechnology. Its unique properties can be harnessed to create novel materials with specific functions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form various types of bonds, including hydrogen bonds, ionic interactions, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid
- This compound
Uniqueness
The uniqueness of this compound lies in its highly complex structure, which includes multiple chiral centers, various functional groups, and a large number of atoms. This complexity allows it to interact with a wide range of molecular targets, making it a versatile tool in scientific research. Additionally, its intricate configuration provides a challenging test case for new synthetic methods and analytical techniques, further highlighting its importance in the field of chemistry.
Properties
Molecular Formula |
C151H233N53O44S6 |
---|---|
Molecular Weight |
3687.2 g/mol |
IUPAC Name |
(2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C151H233N53O44S6/c1-9-74(6)115(201-107(210)60-152)142(245)199-100-66-249-252-69-103(137(240)194-99(65-207)144(247)248)198-138(241)104-70-253-254-71-105-143(246)204-53-23-35-106(204)139(242)190-96(59-112(217)218)131(234)193-98(64-206)133(236)185-90(44-45-110(213)214)126(229)182-87(32-20-50-171-149(161)162)124(227)187-92(54-77-24-12-10-13-25-77)129(232)192-97(63-205)119(222)175-62-109(212)178-91(56-79-36-40-81(208)41-37-79)128(231)197-102(68-251-250-67-101(195-117(220)76(8)177-134(100)237)135(238)183-85(30-18-48-169-147(157)158)121(224)180-84(29-17-47-168-146(155)156)120(223)181-86(31-19-49-170-148(159)160)123(226)188-93(130(233)200-105)55-78-26-14-11-15-27-78)136(239)184-89(34-22-52-173-151(165)166)127(230)202-114(73(4)5)141(244)191-95(58-111(215)216)118(221)174-61-108(211)176-75(7)116(219)179-83(28-16-46-167-145(153)154)122(225)189-94(57-80-38-42-82(209)43-39-80)132(235)203-113(72(2)3)140(243)186-88(125(228)196-104)33-21-51-172-150(163)164/h10-15,24-27,36-43,72-76,83-106,113-115,205-209H,9,16-23,28-35,44-71,152H2,1-8H3,(H,174,221)(H,175,222)(H,176,211)(H,177,237)(H,178,212)(H,179,219)(H,180,224)(H,181,223)(H,182,229)(H,183,238)(H,184,239)(H,185,236)(H,186,243)(H,187,227)(H,188,226)(H,189,225)(H,190,242)(H,191,244)(H,192,232)(H,193,234)(H,194,240)(H,195,220)(H,196,228)(H,197,231)(H,198,241)(H,199,245)(H,200,233)(H,201,210)(H,202,230)(H,203,235)(H,213,214)(H,215,216)(H,217,218)(H,247,248)(H4,153,154,167)(H4,155,156,168)(H4,157,158,169)(H4,159,160,170)(H4,161,162,171)(H4,163,164,172)(H4,165,166,173)/t74-,75-,76-,83-,84+,85+,86+,87+,88-,89-,90+,91-,92+,93+,94-,95-,96+,97+,98+,99-,100+,101-,102+,103+,104-,105-,106-,113-,114+,115+/m0/s1 |
InChI Key |
WGIWKPAHMJMNNZ-RMFPEUBPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)N[C@@H]1CSSC[C@@H](NC(=O)[C@@H]2CSSC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N3)CC5=CC=CC=C5)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)C)C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CCCNC(=N)N)C(C)C)CC6=CC=C(C=C6)O)CCCNC(=N)N)C)CC(=O)O)C(C)C)CCCNC(=N)N)CC7=CC=C(C=C7)O)CO)CC8=CC=CC=C8)CCCNC(=N)N)CCC(=O)O)CO)CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C2CSSCC3C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC5=CC=CC=C5)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCNC(=N)N)C(C)C)CC6=CC=C(C=C6)O)CCCNC(=N)N)C)CC(=O)O)C(C)C)CCCNC(=N)N)CC7=CC=C(C=C7)O)CO)CC8=CC=CC=C8)CCCNC(=N)N)CCC(=O)O)CO)CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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